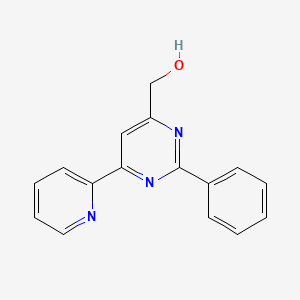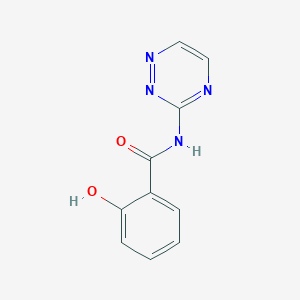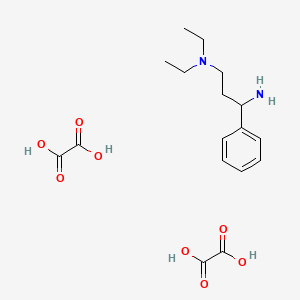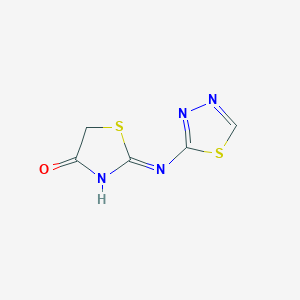
4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,8-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a dimethylquinazolinamine structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Quinazoline Core: : The quinazoline core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the quinazoline ring.
-
Introduction of the Chloro Group: : The chloro group is introduced by treating the quinazoline intermediate with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under anhydrous conditions.
-
Substitution with Methoxyphenyl Group: : The chloro-substituted quinazoline is then reacted with 4-methoxyaniline in the presence of a base, such as triethylamine, to introduce the methoxyphenyl group.
-
Dimethylation: : Finally, the compound is dimethylated using methyl iodide (CH3I) in the presence of a strong base, such as sodium hydride (NaH), to yield 2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
-
Substitution: : The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine has several scientific research applications, including:
-
Chemistry: : Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
-
Biology: : Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
-
Medicine: : Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
-
Industry: : Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(4-methoxyphenyl)acetamide
- 2-chloro-N-(4-methoxyphenyl)benzamide
- 2-chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine
Uniqueness
2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine is unique due to its specific structural features, such as the presence of both chloro and methoxyphenyl groups, as well as the dimethylquinazolinamine core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
827030-88-6 |
|---|---|
Molekularformel |
C17H16ClN3O |
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O/c1-11-5-4-6-14-15(11)19-17(18)20-16(14)21(2)12-7-9-13(22-3)10-8-12/h4-10H,1-3H3 |
InChI-Schlüssel |
YZVGKWIJZRGKHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)Cl)N(C)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Aminomethyl)octahydro-1H-3,5,1-(epiethane[1,1,2]triyl)cyclobuta[cd]pentalen-2-ol](/img/structure/B12928417.png)
![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-Acetamido-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12928436.png)

![Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-](/img/structure/B12928450.png)



![6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B12928485.png)

![2-[(2S)-4-benzylmorpholin-2-yl]acetic acid](/img/structure/B12928499.png)

